![molecular formula C14H26ClNO2 B14578559 1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride CAS No. 61531-64-4](/img/structure/B14578559.png)
1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,8-Dioxaspiro[45]decan-9-ylmethyl)piperidine;hydrochloride is a chemical compound that features a spiroacetal structure Spiroacetals are known for their presence in various natural products and their significant biological activities
Preparation Methods
The synthesis of 1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride typically involves the formation of the spiroacetal ring system. One common method includes the stereoselective synthesis from d-glucose, which provides a controlled route to the desired spiroacetal configuration . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used in the study of spiroacetal structures and their reactivity.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride involves its interaction with specific molecular targets. The spiroacetal structure allows it to bind to certain enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(6,8-Dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride can be compared with other spiroacetal compounds such as:
1,4-Dioxaspiro[4.5]decane: Similar spiroacetal structure but different functional groups.
1,6,9-Tri-oxaspiro[4.5]decane: Contains an additional oxygen atom in the ring system.
The uniqueness of this compound lies in its specific spiroacetal configuration and the presence of the piperidine moiety, which imparts distinct chemical and biological properties .
Properties
CAS No. |
61531-64-4 |
|---|---|
Molecular Formula |
C14H26ClNO2 |
Molecular Weight |
275.81 g/mol |
IUPAC Name |
1-(6,8-dioxaspiro[4.5]decan-9-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C14H25NO2.ClH/c1-4-8-15(9-5-1)11-13-10-14(17-12-16-13)6-2-3-7-14;/h13H,1-12H2;1H |
InChI Key |
IHPNAKIKJGXXAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2CC3(CCCC3)OCO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


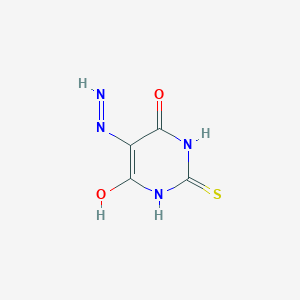
![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
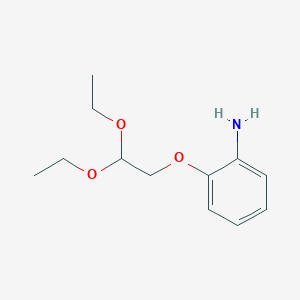
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate](/img/structure/B14578493.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
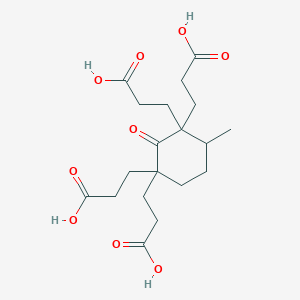
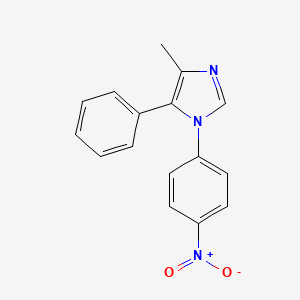
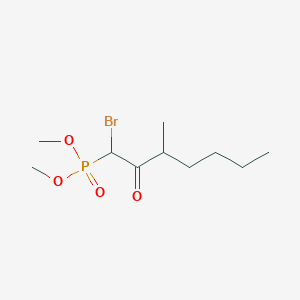
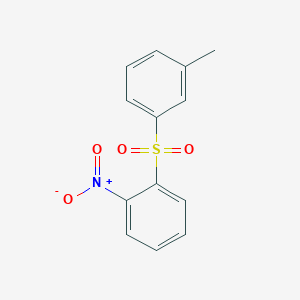
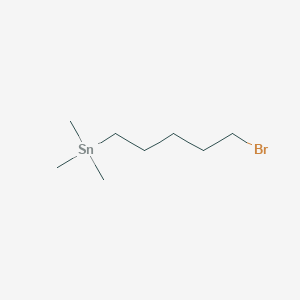
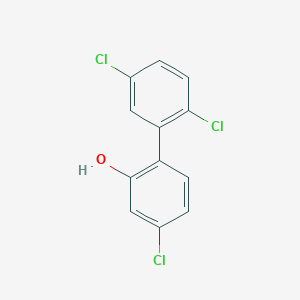
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
![N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14578570.png)
